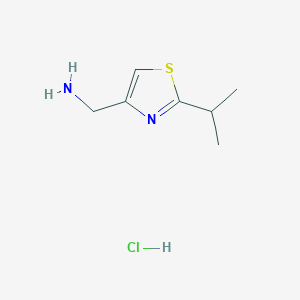
(2-Isopropiltiazol-4-il)metanamina clorhidrato
Descripción general
Descripción
“(2-Isopropylthiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H13ClN2S . It is a solid substance and its CAS number is 1262771-25-4 .
Molecular Structure Analysis
The molecular structure of “(2-Isopropylthiazol-4-yl)methanamine hydrochloride” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to an isopropyl group and a methanamine group . The molecular weight of the compound is 192.710 Da .Physical and Chemical Properties Analysis
“(2-Isopropylthiazol-4-yl)methanamine hydrochloride” is a solid substance . Its molecular weight is 192.710 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Medicina: Agentes que aumentan el HDL
En medicina, este compuesto se utiliza como reactivo en la síntesis de amidas de heteroarilmetil, que son compuestos conocidos por su potencial para aumentar los niveles de lipoproteínas de alta densidad (HDL) . El HDL a menudo se conoce como “colesterol bueno”, y aumentar sus niveles en el cuerpo puede ayudar a reducir el riesgo de enfermedad cardíaca.
Bioquímica: Preparación de análogos de péptidos
Bioquímicamente, (2-Isopropiltiazol-4-il)metanamina clorhidrato sirve como reactivo en la preparación de análogos de péptidos . Estos análogos pueden ser instrumentales en el estudio de las funciones e interacciones de las proteínas, así como en el desarrollo de nuevos agentes terapéuticos.
Farmacología: Desarrollo de fármacos
La porción de tiazol, que es parte de la estructura de este compuesto, es significativa en farmacología. Contribuye al desarrollo de diversos fármacos y agentes biológicamente activos debido a sus versátiles propiedades independientes . Esto incluye el potencial para crear moléculas que puedan activar o inhibir vías bioquímicas y enzimas.
Química orgánica: Síntesis de compuestos heterocíclicos
Los químicos orgánicos valoran this compound por su papel en la síntesis de derivados de tiazol. Estos derivados son importantes en la creación de compuestos con una amplia gama de aplicaciones, incluidas las actividades antimicrobianas, antifúngicas y anticancerígenas .
Ciencia de materiales: Desarrollo de materiales funcionales
Los científicos de materiales pueden explorar el uso de this compound en el desarrollo de nuevos materiales funcionales. Su estructura molecular podría ser clave en el diseño de materiales con propiedades específicas, como la conductividad o la reactividad .
Ciencias ambientales: Remediación de la contaminación
Aunque las aplicaciones directas en ciencias ambientales no están bien documentadas, compuestos como this compound podrían investigarse por su potencial en la remediación de la contaminación. Esto podría implicar estudios sobre sus productos de descomposición o sus interacciones con contaminantes ambientales .
Safety and Hazards
Safety data suggests that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mecanismo De Acción
Target of Action
It is used as a reagent in the synthesis of heteroarylmethyl amides .
Mode of Action
It is known to be involved in the synthesis of heteroarylmethyl amides
Biochemical Pathways
As a reagent in the synthesis of heteroarylmethyl amides , it may influence the pathways these compounds are involved in.
Result of Action
It is known to be a reagent in the synthesis of heteroarylmethyl amides , which are used as HDL-raising agents .
Action Environment
It is recommended to be stored in a sealed, dry environment at room temperature .
Análisis Bioquímico
Biochemical Properties
(2-Isopropylthiazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heteroarylmethyl amides and peptide analogs . It interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of desired products. The compound’s interaction with biomolecules is primarily through its amine group, which can form hydrogen bonds and ionic interactions with active sites of enzymes.
Cellular Effects
The effects of (2-Isopropylthiazol-4-yl)methanamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, (2-Isopropylthiazol-4-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s amine group allows it to form stable complexes with enzyme active sites, leading to inhibition or activation of enzymatic activity. Furthermore, it can induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isopropylthiazol-4-yl)methanamine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes becoming more pronounced over extended periods of exposure
Dosage Effects in Animal Models
The effects of (2-Isopropylthiazol-4-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing toxicity .
Metabolic Pathways
(2-Isopropylthiazol-4-yl)methanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its interactions with enzymes such as cytochrome P450 can influence its biotransformation and clearance from the body .
Transport and Distribution
Within cells and tissues, (2-Isopropylthiazol-4-yl)methanamine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
Propiedades
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCVBAFZQGKHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694532 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262771-25-4 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



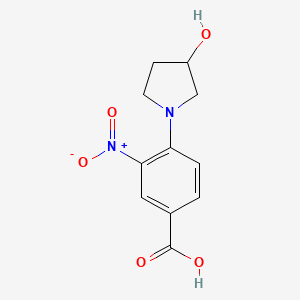

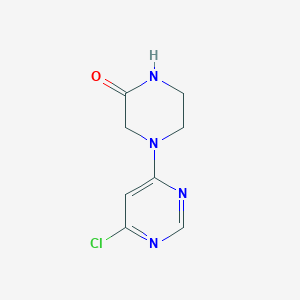
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
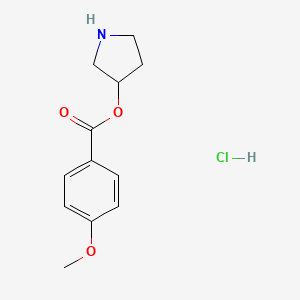

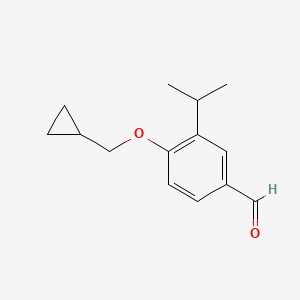
![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
